2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide
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Description
The compound “2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide” is a derivative of pyridine with two chlorides, a fluoride, and a nitrile substituent . It’s a fluorinated heterocyclic building block used in chemical synthesis . The most recognized reaction using this compound is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic .
Molecular Structure Analysis
The molecular formula of the compound is C6HCl2FN2 . The structure is characterized by a pyridine ring with two chlorides, a fluoride, and a nitrile substituent .Chemical Reactions Analysis
The compound is used as a synthetic precursor for APIs . It’s also a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin . It enables facile synthesis of a wide range of fluoroquinolone derivatives with different building blocks .Physical and Chemical Properties Analysis
The compound has a molecular weight of 190.99 g/mol . It’s slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Future Directions
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2FN3OS/c1-7-6-21-10(18-7)3-2-4-17-13(20)8-5-9(16)12(15)19-11(8)14/h5-6H,2-4H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLLXBDAPRSNSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCNC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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